molecular formula C13H13N3O3 B2646068 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine CAS No. 685106-85-8

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine

Cat. No. B2646068
CAS RN: 685106-85-8
M. Wt: 259.265
InChI Key: ZDABGWTVEOWTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine” is a compound that contains a benzodioxole group . Benzodioxole is an organic compound and is a colorless liquid . It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as density functional theory calculations, vibrational spectral analysis, and quantum chemical computations . These techniques can provide information about the equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, chemical formula, and solubility . It is a pearl white powder with a savoury aroma . It is practically insoluble or insoluble, but soluble in ethanol .

Scientific Research Applications

Antifolate and Antitumor Applications

A study detailed the synthesis of classical and nonclassical antifolates, including derivatives similar to the queried compound, as potential inhibitors of dihydrofolate reductase (DHFR) and antitumor agents. One classical antifolate exhibited excellent inhibition of human DHFR and significant antitumor activity in several cell cultures, suggesting potential applications in cancer therapy (Gangjee et al., 2007).

Antiviral Activity

Another research effort synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines as acyclic nucleoside phosphonate analogues, showing notable antiretroviral activity. These compounds were found to be particularly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting a significant antiviral application (Hocková et al., 2003).

Analgesic Properties

Research on N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides demonstrated that these compounds have varying degrees of analgesic properties, indicating their potential use in pain management (Ukrainets et al., 2015).

Endothelin-A Receptor Antagonists

A study focused on developing non-benzodioxole-containing endothelin-A receptor antagonists, which include derivatives structurally related to the queried compound. These efforts aimed to find potent compounds with high selectivity for the endothelin-A receptor, which could have implications for treating cardiovascular diseases (Tasker et al., 1997).

Synthesis of Novel Compounds

There has been significant interest in synthesizing novel compounds derived from or related to the queried chemical structure for their potential biological activities. For instance, novel benzodifuranyl derivatives, including pyrimidines, have been synthesized for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antimicrobial and Enzyme Inhibition

The synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antimicrobial properties and enzyme inhibition assays demonstrate another area of research. These compounds have shown potential as antibacterial and antifungal agents, highlighting their importance in addressing microbial resistance (Tiwari et al., 2018).

properties

IUPAC Name

4-[1-(1,3-benzodioxol-5-yloxy)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8(10-4-5-15-13(14)16-10)19-9-2-3-11-12(6-9)18-7-17-11/h2-6,8H,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDABGWTVEOWTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)N)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.